7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a synthetic organic compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzothiazepine ring system substituted with a chloro group at the 7th position and a fluorobenzyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloro-substituted benzaldehyde under acidic conditions to form the benzothiazepine ring.
Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the benzothiazepine intermediate with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group at the 5th position.
Final Cyclization and Purification: The final step involves cyclization of the intermediate to form the desired this compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification processes to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of enzymes, receptors, or ion channels. The exact molecular targets and pathways can vary depending on the specific biological or pharmacological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 7-chloro-5-(4-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 7-chloro-5-(4-bromobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness
The uniqueness of 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-5-[(4-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-12-3-6-15-14(9-12)19(16(20)7-8-21-15)10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZXEZNQXLMECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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